MC 1046

説明

特性

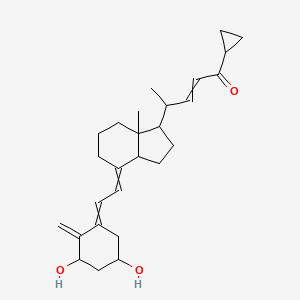

IUPAC Name |

1-cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDBQSPKXAUHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Enigmatic Core of MC 1046: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of MC 1046, a primary metabolite of the synthetic vitamin D analogue, Calcipotriol (B1668217). While Calcipotriol is a well-established therapeutic for psoriasis, the biological significance of its metabolites, such as this compound, is crucial for a complete understanding of its pharmacological profile. This document synthesizes the available scientific literature to present the chemical identity, biological activity, and analytical methodologies related to this compound.

Chemical Identity and Structure

This compound, also known as Calcipotriol Impurity A or (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, is a derivative of Calcipotriol formed by the oxidation of the C-24 hydroxyl group to a ketone.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₈O₃ |

| Molecular Weight | 410.59 g/mol |

| CAS Number | 126860-83-1 |

| Appearance | Off-white solid |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) |

Biological Activity and Signaling Pathway

This compound is recognized as a significantly less active metabolite of Calcipotriol.[2] Like its parent compound, this compound is a ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in regulating gene expression involved in cell proliferation, differentiation, and immune modulation.[3][4] However, the biological potency of this compound is markedly attenuated.

In Vitro Efficacy

Studies have demonstrated that the biological effects of this compound on cell differentiation and proliferation are substantially weaker than those of Calcipotriol. Research by Kissmeyer & Binderup (1991) revealed that the activity of this compound in inhibiting the proliferation of U937 human histiocytic lymphoma cells was more than 100 times lower than that of Calcipotriol.[2] This reduced activity was further corroborated by Masuda et al. (1994), who found that the ability of this compound to induce transcriptional activation via the Vitamin D Receptor was lower than that of the parent compound.[5]

Table 2: Comparative Biological Activity of this compound and Calcipotriol

| Compound | Cell Line | Assay | Relative Potency | Reference |

| This compound | U937 | Inhibition of Cell Proliferation | >100-fold weaker than Calcipotriol | [2] |

| This compound | HPK1A | VDR Transcriptional Activation | Lower than Calcipotriol | [5] |

Signaling Pathway

The mechanism of action of vitamin D analogs like this compound is primarily mediated through the Vitamin D Receptor signaling pathway. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately leads to the observed effects on cellular processes such as proliferation and differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and Calcipotriol (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or Calcipotriol. Include a vehicle control (solvent only).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Vitamin D Receptor (VDR) Transactivation Assay

This reporter gene assay is used to quantify the ability of a compound to activate the VDR.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for human VDR

-

Reporter plasmid containing a VDRE linked to a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

This compound and Calcipotriol

-

Luciferase assay system or appropriate substrate for the reporter gene

-

Luminometer or spectrophotometer

Procedure:

-

Co-transfect cells with the VDR expression vector and the VDRE-reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or Calcipotriol.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase).

-

Determine the fold induction of reporter gene activity relative to the vehicle control.

Conclusion

This compound is a well-characterized but biologically less potent metabolite of Calcipotriol. Its formation represents a key step in the metabolic inactivation of the parent drug. While it interacts with the Vitamin D Receptor, its ability to elicit downstream signaling and cellular responses is significantly diminished. Understanding the pharmacological profile of this compound is essential for a comprehensive assessment of Calcipotriol's therapeutic action and safety profile. The provided experimental protocols offer a framework for the continued investigation of this and other vitamin D analogues.

References

- 1. GSRS [precision.fda.gov]

- 2. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC 1046 (CAS Number: 126860-83-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, with the CAS number 126860-83-1, is a significant metabolite of the synthetic vitamin D analog, Calcipotriol.[1][2] Calcipotriol is a well-established therapeutic agent for the treatment of psoriasis, a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes.[3] Understanding the properties and biological activity of its metabolites, such as this compound, is crucial for a comprehensive understanding of Calcipotriol's mechanism of action and for the development of new and improved dermatological therapies. This technical guide provides a detailed overview of this compound, including its physicochemical properties, biological activity, and relevant experimental protocols.

This compound is also known by other names including Calcipotriol impurity A.[4] As a metabolite, it is formed in the body following the administration of Calcipotriol and is considered a ligand for Vitamin D Receptor (VDR)-like receptors.[1] The biological activity of this compound is intrinsically linked to the VDR signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and the immune response.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 126860-83-1 | [4] |

| Molecular Formula | C₂₇H₃₈O₃ | [4] |

| Molecular Weight | 410.59 g/mol | [4] |

| IUPAC Name | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one | [4] |

| InChI Key | KKDBQSPKXAUHPH-NRCQPIEOSA-N | [4] |

| SMILES | C--INVALID-LINK--[C@@]2([H])CC[C@@]3([H])/C(=C/C=C\4/C--INVALID-LINK--O">C@HO)/CCC[C@]23C | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | |

| Storage Conditions | Store at 2-8°C, protected from light, in a sealed container. The compound is noted to be unstable in solution, and freshly prepared solutions are recommended. | [1] |

Biological Activity and Mechanism of Action

This compound, as a metabolite of Calcipotriol, is a ligand for the Vitamin D Receptor (VDR).[1] The VDR is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression is central to the therapeutic effects of vitamin D analogs in conditions like psoriasis.

Vitamin D Receptor (VDR) Signaling Pathway

The VDR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. In the context of psoriasis, the binding of ligands like this compound to the VDR in keratinocytes leads to the inhibition of their excessive proliferation and the promotion of their normal differentiation.

Antiproliferative and Pro-differentiating Effects

Experimental Protocols

Detailed experimental protocols are essential for the accurate in vitro and in vivo evaluation of this compound. The following are representative protocols for key assays.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of this compound for the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (radioligand)

-

Unlabeled this compound

-

Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a microplate, incubate a fixed concentration of recombinant human VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃ in the presence of varying concentrations of unlabeled this compound.

-

Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled 1α,25(OH)₂D₃).

-

Incubate the plate at 4°C for 4-18 hours to reach equilibrium.

-

Add dextran-coated charcoal to each well to adsorb unbound radioligand.

-

Centrifuge the plate to pellet the charcoal.

-

Transfer the supernatant (containing VDR-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Keratinocyte Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed keratinocytes into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.

Experimental and Analytical Workflow

A typical workflow for the in vitro evaluation of a vitamin D analog like this compound involves a series of sequential and interconnected experimental stages.

Synthesis and Characterization

The synthesis of this compound can be approached through the oxidation of the C24 hydroxyl group of its precursor, Calcipotriol. A detailed synthetic route would involve the protection of the C1 and C3 hydroxyl groups of Calcipotriol, followed by selective oxidation of the C24 hydroxyl group to a ketone, and subsequent deprotection to yield this compound.

Analytical characterization of this compound is crucial to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

HPLC Method for Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

This method can be used for purity determination and quantification of this compound in various matrices.

Conclusion

This compound, as a primary metabolite of Calcipotriol, plays a significant role in the therapeutic effects of its parent compound in psoriasis. Its activity is mediated through the Vitamin D Receptor signaling pathway, leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other novel vitamin D analogs. A deeper understanding of the structure-activity relationships of such compounds will undoubtedly contribute to the development of more effective and safer treatments for hyperproliferative skin disorders. Further research is warranted to fully elucidate the specific quantitative biological activities and the complete pharmacokinetic and pharmacodynamic profile of this compound.

References

The Nexus of Calcipotriol and its Metabolite MC 1046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcipotriol, a synthetic analogue of calcitriol, the active form of vitamin D, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its interaction with the Vitamin D Receptor (VDR) and its subsequent metabolic cascade. This technical guide provides an in-depth exploration of the relationship between Calcipotriol and its primary metabolite, MC 1046. After systemic uptake, Calcipotriol undergoes rapid metabolism, primarily in the liver, to this compound, an α,β-unsaturated ketone analogue. This conversion is a critical step in the deactivation pathway of Calcipotriol. This document delineates the chemical transformation, compares the biological activities, and details the experimental methodologies used to characterize these compounds, providing a comprehensive resource for researchers in dermatology and pharmacology.

Chemical and Structural Relationship

Calcipotriol is chemically transformed into this compound through oxidation. This metabolic step involves the conversion of the hydroxyl group at carbon 24 of Calcipotriol into a ketone group, resulting in the formation of an α,β-unsaturated ketone. This structural alteration is the key differentiator between the parent drug and its initial metabolite.

Chemical Properties:

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Calcipotriol | C27H40O3 | 412.614 | Contains a hydroxyl group at C24. |

| This compound | C27H38O3 | 410.59 | Contains a ketone group at C24, forming an α,β-unsaturated system. |

Biological and Pharmacological Relationship

The biological activities of Calcipotriol and this compound are mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression involved in cell proliferation, differentiation, and immune modulation.

Comparative Biological Activity

Calcipotriol itself exhibits a high affinity for the VDR, comparable to that of the endogenous ligand, calcitriol.[1] However, it is reported to be over 100 times less active in regulating systemic calcium metabolism, which constitutes its favorable safety profile for topical application.

Quantitative Data for Calcipotriol and Calcitriol:

| Compound | Parameter | Value | Receptor/System | Significance |

| Calcipotriol | VDR Affinity | Comparable to Calcitriol | Human VDR | High affinity for the target receptor, explaining its therapeutic efficacy.[1] |

| Calcipotriol | Effect on Calcium Metabolism | >100-fold less potent than Calcitriol | In vivo | Favorable safety profile with a low risk of hypercalcemia when used topically. |

| This compound | Biological Activity | Lower than Calcipotriol | Human VDR | Indicates that metabolism to this compound is a deactivating step. |

Mechanism of Action and Signaling Pathways

Calcipotriol exerts its therapeutic effects in psoriasis by binding to the VDR in keratinocytes. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The resulting complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. This leads to the inhibition of keratinocyte proliferation and the promotion of their differentiation, thereby normalizing the abnormal epidermal cell growth characteristic of psoriasis.

The metabolic conversion of Calcipotriol to this compound represents a key step in the drug's catabolism, leading to a molecule with reduced biological activity and facilitating its eventual elimination from the body.

Experimental Protocols

The characterization and comparison of Calcipotriol and this compound involve a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Calcipotriol) for the VDR.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Calcitriol) for binding to the VDR. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can be converted to a Ki value.

Methodology:

-

Receptor Preparation:

-

Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

-

Preparation: The receptor preparation is diluted in a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).

-

-

Assay Setup:

-

A constant concentration of radiolabeled [³H]-Calcitriol and VDR are incubated with serial dilutions of the unlabeled competitor (Calcipotriol or this compound).

-

Total Binding: Wells containing only [³H]-Calcitriol and VDR.

-

Non-specific Binding: Wells containing [³H]-Calcitriol, VDR, and a high concentration of unlabeled Calcitriol to saturate all specific binding sites.

-

Test Compound Wells: Wells containing [³H]-Calcitriol, VDR, and varying concentrations of the test compound.

-

-

Incubation: The assay plate is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-ligand complexes.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

Radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

The IC50 value is determined using non-linear regression analysis.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Keratinocyte Proliferation Assay (e.g., MTT or MTS Assay)

Objective: To assess the anti-proliferative effects of Calcipotriol and this compound on human keratinocytes.

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.

Methodology:

-

Cell Culture:

-

Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of Calcipotriol, this compound, or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 48-72 hours).

-

-

Assay Procedure:

-

At the end of the incubation period, the MTT or MTS reagent is added to each well.

-

The plate is incubated for a further 2-4 hours to allow for the formation of the formazan product.

-

If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Data Acquisition:

-

The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

-

Data Analysis:

-

The absorbance values are corrected by subtracting the background absorbance from wells with no cells.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic conversion of Calcipotriol and its subsequent VDR signaling cascade.

Experimental Workflow: VDR Binding Assay

Caption: Workflow for determining VDR binding affinity via competitive radioligand assay.

Conclusion

The relationship between Calcipotriol and this compound is a classic example of pharmacologically active parent drug metabolism to a less active derivative. The conversion of Calcipotriol to this compound is a key deactivation step, ensuring that the potent effects of the Vitamin D analogue are primarily localized to the site of application with minimal systemic impact on calcium homeostasis. Understanding this metabolic pathway and the relative biological activities of the parent compound and its metabolites is crucial for the development of new, safer, and more effective analogues for the treatment of psoriasis and other hyperproliferative skin disorders. Further research to precisely quantify the binding affinity and functional potency of this compound would provide a more complete picture of this important pharmacological relationship.

References

MC1046: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1046, also known as the 24-keto metabolite of Calcipotriol (B1668217) (MC903), is a significant intermediate in the metabolic cascade of this synthetic vitamin D3 analog. Calcipotriol is a cornerstone in the topical treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. Understanding the biological profile of its metabolites is crucial for a complete comprehension of its mechanism of action and safety profile. This technical guide provides an in-depth analysis of the biological activity of MC1046, consolidating available data, outlining experimental methodologies, and visualizing its metabolic pathway.

Metabolic Pathway of Calcipotriol

MC1046 is the initial and a principal metabolite of calcipotriol. The metabolic conversion is a key step in the deactivation pathway of the parent compound.

Caption: Metabolic conversion of Calcipotriol to MC1046 and downstream metabolites.

Quantitative Biological Data

MC1046 exhibits significantly attenuated biological activity compared to its parent compound, calcipotriol. This reduction in activity is a key factor in the favorable safety profile of calcipotriol, minimizing systemic calcemic effects. The available quantitative and qualitative data are summarized below.

| Compound | Target | Assay Type | Result | Reference |

| MC1046 | Vitamin D Receptor (VDR) | Receptor Binding Assay | Low affinity | [1] |

| MC1046 | Transcriptional Activation | Growth Hormone Reporter Gene Assay | Lower than Calcipotriol | [2] |

| MC1046 | Cell Differentiation & Proliferation | U937 human histiocytic lymphoma cell line | >100 times weaker than Calcipotriol | [3] |

| MC1080 | Cell Differentiation & Proliferation | U937 human histiocytic lymphoma cell line | >100 times weaker than Calcipotriol | [3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to assess the biological activity of MC1046 and related compounds, based on the cited literature.

In Vitro Metabolism of Calcipotriol

Objective: To identify the metabolites of calcipotriol in a cellular model.

Methodology:

-

Cell Culture: Human keratinocyte cell lines (e.g., HPK1A and HPK1A-ras) are cultured in appropriate media.[2]

-

Incubation: Radiolabeled or unlabeled calcipotriol is added to the cell culture medium and incubated for various time points.

-

Metabolite Extraction: The cells and media are harvested, and lipids are extracted using a solvent system such as ethyl acetate.

-

Chromatographic Separation: The extracted metabolites are separated and purified using High-Performance Liquid Chromatography (HPLC).

-

Metabolite Identification: The chemical structures of the isolated metabolites are determined using techniques like mass spectrometry (MS) and co-elution with synthetic standards.[2]

Caption: Generalized workflow for identifying metabolites of Calcipotriol in vitro.

Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity of MC1046 for the Vitamin D Receptor.

Methodology:

-

Receptor Preparation: A source of VDR is required, typically from recombinant expression systems or tissue extracts (e.g., pig intestinal mucosa).

-

Competitive Binding: A constant amount of radiolabeled 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled competitor (calcipotriol or MC1046).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated.

Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To assess the ability of MC1046 to activate VDR-mediated gene transcription.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., COS-1) is co-transfected with a plasmid expressing the VDR and a reporter plasmid containing a Vitamin D Response Element (VDRE) linked to a reporter gene (e.g., growth hormone or luciferase).[2]

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compounds (calcipotriol, MC1046).

-

Reporter Gene Assay: After an incubation period, the expression of the reporter gene is quantified. For a growth hormone reporter, this is typically done by radioimmunoassay of the secreted hormone. For a luciferase reporter, a luminometer is used to measure light output after adding the substrate.

-

Data Analysis: The dose-response curves are plotted to determine the EC₅₀ values (the concentration of compound that produces 50% of the maximal response).

Conclusion

The available scientific literature consistently demonstrates that MC1046, the primary metabolite of calcipotriol, possesses substantially reduced biological activity compared to its parent compound. This is characterized by a low affinity for the Vitamin D Receptor and a significantly weaker ability to induce VDR-mediated transcriptional activation and cellular differentiation. This metabolic inactivation is a critical feature that contributes to the high therapeutic index of topically applied calcipotriol, allowing for potent local effects on psoriatic plaques with minimal risk of systemic side effects such as hypercalcemia. Further research to fully quantitate the binding kinetics and transcriptional activity of MC1046 would provide an even more complete understanding of the pharmacology of calcipotriol.

References

- 1. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 2. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MC 1046 (GPI-1046)

InChI Key: OQAHHWOPVDDWHD-INIZCTEOSA-N[1]

Executive Summary

MC 1046, also known as GPI-1046, is a non-immunosuppressive immunophilin ligand with potent neurotrophic properties. It is an analog of FK506 and binds to the FK506 binding protein-12 (FKBP-12).[2][3][4] Extensive preclinical research has demonstrated its potential in promoting nerve regeneration, protecting neurons from various insults, and restoring function in animal models of neurodegenerative diseases. This document provides a comprehensive overview of the available technical data on this compound, including its effects on neuronal growth, its mechanism of action, and detailed experimental protocols from key studies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H28N2O4 | [5] |

| Molecular Weight | 360.447 g/mol | [5] |

| CAS Number | 186452-09-5 | [6][7] |

| Boiling Point | 501.5±60.0 °C at 760 mmHg | [5] |

| Density | 1.1±0.1 g/cm3 | [5] |

| Flash Point | 257.1±32.9 °C | [5] |

Biological Activity and Quantitative Data

This compound has demonstrated significant biological effects across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Neurotrophic Activity

| Assay | Model | Concentration | Effect | Reference |

| Neurite Outgrowth | Chicken Sensory Neuronal Cultures | 1 pM | Significant enhancement of neurite outgrowth | [2] |

| Neurite Outgrowth | Chicken Sensory Neuronal Cultures | 1-10 nM | Maximal stimulation, comparable to nerve growth factor | [2] |

| Neurite Protection | gp120-induced Dorsal Root Ganglion (DRG) neurons | 1-1000 nM | Dose-dependent protection of neurites from damage | [7] |

In Vivo Efficacy in Neurodegeneration Models

| Model | Animal | Treatment | Key Findings | Reference |

| Parkinson's Disease (MPTP model) | Mice | 4 mg/kg, s.c. | More than doubles the number of spared striatal TH-positive processes | [2] |

| Parkinson's Disease (6-OHDA model) | Rats | Not specified | Pronounced increase in striatal TH-positive fiber density | [2] |

| Amyotrophic Lateral Sclerosis (ALS) | Mice | 50 mg/kg, p.o., twice daily | Increased average survival by ~12% (26 days); significantly increased GLT1 protein levels | [7] |

| Ethanol (B145695) Intake | Alcohol-preferring rats | 20 mg/kg | ~70% reduction in ethanol intake; upregulated GLT1 levels in the NAc-core and PFC | [7] |

Mechanism of Action & Signaling Pathways

This compound exerts its neurotrophic effects through multiple mechanisms. While the complete picture is still under investigation, key pathways have been identified. The primary mechanism involves binding to FKBP-12, a cytosolic immunophilin. Unlike FK506, this binding does not lead to immunosuppression.[2]

One identified pathway involves the upregulation of presenilin-1 (PS-1), which in turn restores NMDA receptor-mediated synaptic transmission.[8] This suggests a role for this compound in modulating synaptic plasticity and neuronal communication.

Another significant mechanism is the upregulation of the glutamate (B1630785) transporter 1 (GLT1).[7] This action is particularly relevant in conditions associated with glutamate excitotoxicity, such as amyotrophic lateral sclerosis (ALS) and alcohol dependence.

Below are diagrams illustrating these proposed signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Neurite Outgrowth Assay in Chicken Sensory Neuronal Cultures

-

Model: Chicken sensory ganglia.

-

Procedure:

-

Sensory neuronal cultures are prepared from chicken embryos.

-

Increasing concentrations of GPI-1046 are added to the cultures in the absence of exogenously added growth factors.

-

Neurite outgrowth is quantified at 48 hours post-treatment. The number of neurites with a length greater than the diameter of the explant is counted.

-

-

Source: [2]

MPTP-Induced Parkinson's Disease Model in Mice

-

Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mice.

-

Procedure:

-

MPTP is administered to mice to induce destruction of dopamine (B1211576) neurons.

-

GPI-1046 is administered concurrently with MPTP at various doses (e.g., 4 mg/kg).

-

The density of tyrosine hydroxylase (TH)-positive striatal axonal processes is quantified to assess the protective effect of GPI-1046.

-

-

Source: [2]

6-OHDA-Induced Parkinson's Disease Model in Rats

-

Model: 6-hydroxydopamine (6-OHDA)-lesioned rats.

-

Procedure:

-

6-OHDA is injected intranigrally to produce depletion of TH immunoreactive fibers in the striatum.

-

GPI-1046 treatment is initiated at various time points post-lesion (e.g., 1 hour, 1 week, or 1 month).

-

Striatal TH-positive fiber density is measured to assess regenerative sprouting.

-

Rotational abnormality is measured following amphetamine administration to assess functional recovery.

-

-

Source: [2]

Assessment of Ethanol Intake in Alcohol-Preferring Rats

-

Model: Alcohol-preferring rats.

-

Procedure:

-

Rats are administered GPI-1046 at specified doses (e.g., 20 mg/kg).

-

Ethanol intake is measured to determine the effect of the compound.

-

Levels of GLT1 in the prefrontal cortex (PFC) and nucleus accumbens core (NAc-core) are quantified to correlate with behavioral changes.

-

-

Source: [7]

Conclusion

This compound (GPI-1046) is a promising neurotrophic agent with a well-documented profile of activity in various preclinical models of neurological disorders. Its non-immunosuppressive nature makes it a particularly attractive candidate for chronic therapeutic intervention. The mechanisms of action, involving the upregulation of presenilin-1 and glutamate transporter 1, provide a solid foundation for its observed neuroprotective and regenerative effects. Further research is warranted to translate these compelling preclinical findings into clinical applications for the treatment of neurodegenerative diseases and other neurological conditions.

References

- 1. GPI-1046 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPI-1046 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. GPI-1046 |CAS:186452-09-5 Probechem Biochemicals [probechem.com]

- 5. GPI-1046 | CAS#:186452-09-5 | Chemsrc [chemsrc.com]

- 6. GPI-1046 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MC 1046 (Calcipotriol Impurity A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC 1046, also known as Calcipotriol Impurity A. The document details its chemical properties, its role as a ligand for the Vitamin D Receptor (VDR), and relevant experimental methodologies for its study.

Core Compound Data: this compound

This compound is recognized as a primary impurity and metabolite of Calcipotriol, a synthetic analog of Vitamin D3 used in the treatment of psoriasis.[1][2] Understanding the properties of this compound is crucial for the quality control of Calcipotriol drug products and for comprehending its potential biological activities.

| Property | Value | Source |

| Systematic Name | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one | [3] |

| Synonyms | Calcipotriol EP Impurity A, 24-Oxo Calcipotriol | [3][4] |

| CAS Number | 126860-83-1 | [1] |

| Molecular Formula | C27H38O3 | [5] |

| Molecular Weight | 410.59 g/mol | [1] |

| Appearance | Off-White Solid | Pharmaffiliates |

| Storage | 2-8°C, protect from light, sealed | [1] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (B87167) (DMSO) | [4] |

Biological Activity and Signaling Pathway

This compound functions as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][2] The VDR is a key mediator of the biological effects of the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its analogs.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of a ligand, such as this compound, to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus.

Within the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) located in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes. The downstream effects of VDR activation are diverse, influencing processes such as cell proliferation and differentiation, immune response, and calcium homeostasis.

Caption: The Vitamin D Receptor (VDR) signaling pathway initiated by this compound.

Biological Potency of this compound

Research indicates that the biological activity of this compound is lower than that of its parent compound, Calcipotriol. In a study utilizing a growth hormone reporter gene transcriptional activation system and a VDR assay, the principal metabolites of Calcipotriol, including the 24-ketone (this compound), demonstrated reduced potency.[6] This suggests that the conversion of Calcipotriol to this compound represents a catabolic deactivation step. This reduced systemic activity is a desirable characteristic for a topical agent, as it minimizes the risk of side effects related to calcium metabolism.[7]

Experimental Protocols

Analysis of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the separation and quantification of Calcipotriol and its impurities, including this compound, in bulk drug substances and pharmaceutical formulations.[4]

Materials and Reagents:

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Reference standards for Calcipotriol and this compound (Calcipotriol EP Impurity A)

Instrumentation:

-

HPLC system with a quaternary pump, online degasser, autosampler, and a variable wavelength detector.

-

RP-C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column Temperature: 50°C

-

Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran. The specific gradient program should be optimized to achieve adequate separation.

-

Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of Calcipotriol and this compound reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standard solutions by diluting the stock solutions to the desired concentrations for calibration.

-

Sample Preparation (for Ointment): a. Accurately weigh a quantity of the ointment and transfer it to a volumetric flask. b. Add a suitable non-polar solvent (e.g., n-Hexane) to disperse the ointment base and sonicate for complete dispersion. c. Add the diluent, vortex for several minutes, and then centrifuge to separate the layers. d. Collect the clear lower layer for injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks based on the retention times of the reference standards. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Caption: General workflow for the analysis of this compound by RP-HPLC.

VDR Ligand Binding Assay (Competitive Fluorescence Polarization)

This protocol describes a homogenous, non-radioactive assay to determine the binding affinity of a test compound, such as this compound, to the Vitamin D Receptor. It measures the displacement of a fluorescently labeled VDR ligand (tracer) by the test compound.

Materials and Reagents:

-

Full-length human VDR.

-

Fluorescent VDR tracer (e.g., Fluormone™ VDR Red).

-

VDR Screening Buffer.

-

Test compound (this compound).

-

Positive control (e.g., Calcitriol).

-

384-well black polypropylene (B1209903) plates.

Instrumentation:

-

Microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., 535 nm excitation and 590 nm emission).

Procedure:

-

Reagent Preparation: a. Prepare a solution of the VDR/tracer complex in VDR screening buffer at the desired final concentrations (e.g., 0.7 nM VDR and 1 nM tracer). b. Prepare a serial dilution of the test compound (this compound) and the positive control in the assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

Assay Setup: a. Add the serially diluted test compound or control solutions to the wells of the 384-well plate. b. Add the VDR/tracer complex to all wells. The final volume should be consistent (e.g., 40 µL/well). c. Include wells with the VDR/tracer complex and DMSO only (for maximum polarization) and wells with a high concentration of the positive control (for minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using the microplate reader.

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer). c. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, if the Kd of the tracer is known.

Summary

This compound is a key metabolite and impurity of the anti-psoriatic drug Calcipotriol. While it retains the ability to bind to the Vitamin D Receptor, its biological activity is significantly lower than the parent compound. The analytical and pharmacological methods described in this guide provide a framework for the further investigation and quality control of this compound in research and drug development settings.

References

- 1. abmole.com [abmole.com]

- 2. Impurity A of Calcipotriol | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 5. Calcipotriol EP Impurity A - Acanthus Research [acanthusresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis of Calcipotriol Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety and efficacy. Calcipotriol Impurity A, identified as 24-Oxo Calcipotriol, is a known metabolite and potential degradation product. This technical guide provides a comprehensive overview of the synthesis of Calcipotriol Impurity A, focusing on a proposed synthetic pathway and the analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the chemistry, manufacturing, and control (CMC) of Calcipotriol.

Introduction to Calcipotriol and Its Impurities

Calcipotriol exerts its therapeutic effect by modulating keratinocyte proliferation and differentiation.[1] The manufacturing process of Calcipotriol and its subsequent storage can lead to the formation of various impurities.[] These impurities can arise from the synthetic route, degradation of the active substance, or interaction with excipients.[] Regulatory authorities require stringent control over these impurities, necessitating their identification, characterization, and the development of robust analytical methods for their quantification.

Calcipotriol Impurity A is chemically designated as (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one.[3][4] It is characterized by the oxidation of the secondary alcohol at the C-24 position of the side chain to a ketone.

Table 1: Physicochemical Properties of Calcipotriol Impurity A

| Property | Value | Reference |

| Chemical Name | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one | [3][4] |

| Synonyms | 24-Oxo Calcipotriol | [5] |

| CAS Number | 126860-83-1 | [4] |

| Molecular Formula | C27H38O3 | [4] |

| Molecular Weight | 410.59 g/mol | [3] |

Proposed Synthetic Pathway for Calcipotriol Impurity A

The synthesis of Calcipotriol itself is a complex, multi-step process.[6] For the purpose of this guide, we will consider Calcipotriol as the starting material for the synthesis of Impurity A.

The primary challenge in this synthesis is the selective oxidation of the C-24 hydroxyl group in the presence of the two secondary hydroxyl groups in the A-ring (at C-1 and C-3). However, the hydroxyl groups in the A-ring are generally more sterically hindered than the C-24 hydroxyl group in the side chain, which may allow for selective oxidation under carefully controlled conditions.

Key Transformation: Selective Oxidation

A variety of mild oxidizing agents can be employed for the selective oxidation of secondary alcohols to ketones. The choice of reagent and reaction conditions is crucial to avoid over-oxidation or side reactions.

Table 2: Proposed Reagents for the Oxidation of Calcipotriol to Impurity A

| Oxidizing Agent | Typical Reaction Conditions | Comments |

| Dess-Martin Periodinane (DMP) | Dichloromethane (B109758) (DCM) as solvent, room temperature. | Mild and selective, often used for sensitive substrates. |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) as solvent, often with a buffer like sodium acetate (B1210297). | Effective but chromium-based reagents are less environmentally friendly. |

| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base (e.g., triethylamine). Requires low temperatures (-78 °C). | High-yielding and avoids heavy metals, but requires careful temperature control. |

| Parikh-Doering Oxidation | Sulfur trioxide pyridine (B92270) complex in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with a hindered base (e.g., triethylamine). | Mild conditions, can be performed at or near room temperature. |

Proposed Experimental Workflow

The following diagram illustrates a proposed workflow for the synthesis and purification of Calcipotriol Impurity A.

Detailed Methodologies (Proposed)

The following are proposed, hypothetical experimental protocols based on standard organic synthesis techniques for the key steps outlined in the workflow. These protocols would require optimization in a laboratory setting.

Oxidation of Calcipotriol using Dess-Martin Periodinane (DMP)

-

Dissolution: Dissolve Calcipotriol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford Calcipotriol Impurity A.

Characterization

The identity and purity of the synthesized Calcipotriol Impurity A should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ketone at C-24 and the integrity of the rest of the molecule.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis.

Table 3: Summary of Proposed Synthesis of Calcipotriol Impurity A

| Step | Starting Material | Reagents and Solvents | Key Parameters | Expected Product | Analytical Control |

| Oxidation | Calcipotriol | Dess-Martin Periodinane, Dichloromethane | Room temperature, Inert atmosphere | Crude Calcipotriol Impurity A | TLC, HPLC |

| Work-up | Crude reaction mixture | Sodium thiosulfate (aq.), Sodium bicarbonate (aq.), Brine, Sodium sulfate | - | Crude Calcipotriol Impurity A in organic solvent | - |

| Purification | Crude Calcipotriol Impurity A | Silica gel, Hexane, Ethyl acetate | Gradient elution | Purified Calcipotriol Impurity A | TLC, HPLC |

| Characterization | Purified Calcipotriol Impurity A | - | - | - | HPLC, MS, NMR |

Conclusion

This technical guide outlines a proposed synthetic pathway for Calcipotriol Impurity A, a key metabolite and potential degradation product of Calcipotriol. While a detailed, published experimental protocol is not currently available, the proposed method, centered on the selective oxidation of the C-24 hydroxyl group, provides a sound scientific basis for its preparation in a laboratory setting. The successful synthesis and characterization of Calcipotriol Impurity A are crucial for its use as a reference standard in the quality control of Calcipotriol drug substance and product, ensuring the delivery of a safe and effective medication to patients. Further research and process optimization are necessary to validate and implement this proposed synthetic route.

References

- 1. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. allmpus.com [allmpus.com]

- 6. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

MC 1046 as a Vitamin D Receptor Ligand: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the Vitamin D Receptor (VDR) as a therapeutic target and the methodologies used to characterize its ligands. While the topic is centered around MC 1046, it is crucial to note that publicly available scientific literature does not contain specific quantitative data on the binding affinity or functional activity of this compound as a VDR ligand. This compound is identified as "Impurity A of Calcipotriol," a well-known synthetic VDR agonist. The biological activity of this specific impurity has not been extensively characterized in public research. Therefore, this guide will focus on the general principles of VDR ligand interaction, using established knowledge of VDR signaling and generalized experimental protocols.

Introduction to the Vitamin D Receptor

The Vitamin D Receptor (VDR) is a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1] It plays a crucial role in calcium homeostasis, bone metabolism, cell proliferation and differentiation, and immune system regulation.[2] The endogenous ligand for the VDR is 1α,25-dihydroxyvitamin D3 (Calcitriol), the hormonally active form of Vitamin D. Upon ligand binding, the VDR undergoes a conformational change, leading to the regulation of target gene expression.[3]

Synthetic VDR ligands, such as Calcipotriol, have been developed for the treatment of various diseases, most notably psoriasis.[4] These analogues often exhibit a higher therapeutic index by separating the anti-proliferative and pro-differentiative effects from the calcemic effects of natural VDR activation. This compound, being an impurity of Calcipotriol, is structurally related and is presumed to interact with the VDR, though the specifics of this interaction remain to be publicly documented.

The Vitamin D Receptor Signaling Pathway

The biological effects of VDR ligands are mediated through a well-defined signaling cascade:

-

Ligand Binding: The VDR ligand, a secosteroid hormone, diffuses through the cell membrane and binds to the Ligand Binding Domain (LBD) of the VDR, which can be located in the cytoplasm or the nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

-

Nuclear Translocation and DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase (transactivation) or decrease (transrepression) in the synthesis of specific proteins. These proteins, in turn, elicit the physiological response.

References

The Pharmacokinetics of MC 1046: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046 is the primary and initial metabolite of the synthetic vitamin D3 analog, calcipotriol (B1668217) (also known as calcipotriene). Calcipotriol is a cornerstone in the topical treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. Understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive grasp of the parent drug's efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics of this compound, focusing on its formation, subsequent metabolic fate, and biological activity. Due to the rapid metabolism of calcipotriol, specific pharmacokinetic parameters for this compound in vivo are not extensively documented; therefore, this guide presents the available data in the context of the parent compound's metabolic pathway.

Metabolic Pathway of Calcipotriol to this compound

Following systemic absorption, calcipotriol undergoes rapid and extensive metabolism, primarily in the liver. The initial metabolic step involves the oxidation of the C-24 hydroxyl group of calcipotriol, leading to the formation of this compound, the α,β-unsaturated ketone analog. This conversion is a critical step in the deactivation pathway of calcipotriol. This compound is subsequently metabolized to MC 1080, a saturated ketone analog, which is considered the major metabolite found in plasma. These metabolites, including this compound, exhibit significantly lower biological activity compared to the parent compound.

Metabolic conversion of calcipotriol to its primary metabolites.

Quantitative Pharmacokinetic Data

Direct and detailed pharmacokinetic parameters for this compound in human plasma are not well-established in publicly available literature. The focus of clinical and preclinical studies has been on the parent drug, calcipotriol, due to its rapid clearance and metabolism. The available data is summarized below.

Table 1: Pharmacokinetic Properties of Calcipotriol

| Parameter | Species | Value | Citation |

| Systemic Absorption (Topical) | Human | ~1-6% | [1] |

| Metabolism | Human, Rat, Minipig | Rapid hepatic metabolism | [2] |

| Primary Metabolite | Human, Rat, Minipig | This compound (initial), MC 1080 (major in plasma) | [2] |

| Biological Activity of Metabolites | In vitro | >100 times weaker than calcipotriol | [3] |

Table 2: In Vitro Metabolism of Calcipotriol in Human Keratinocyte Models

| Time Point | This compound Formation (%) | MC 1080 Formation (%) | Citation |

| 24 hours | 9.0% | 7.5% | |

| 72 hours | 13.6% | 20.5% |

Note: Percentages are relative to the initial calcipotriol concentration at time 0.

Experimental Protocols

In Vitro Metabolism of Calcipotriol in Human Keratinocytes

This protocol is based on studies investigating the metabolic pathway of calcipotriol in cultured human skin cells.

Objective: To determine the metabolic fate of calcipotriol in human keratinocytes and identify the formation of metabolites, including this compound.

Methodology:

-

Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Incubation with Calcipotriol: Once the cells reach a confluent state, the culture medium is replaced with a medium containing a known concentration of calcipotriol.

-

Sample Collection: At various time points (e.g., 0, 24, 48, 72 hours), aliquots of the culture medium and cell lysates are collected.

-

Metabolite Extraction: The collected samples are subjected to an extraction procedure to isolate the parent drug and its metabolites. This typically involves liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Analytical Quantification: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) to separate and quantify calcipotriol, this compound, and MC 1080.

-

Data Analysis: The concentrations of the parent drug and its metabolites are determined at each time point to characterize the rate and extent of metabolism.

Workflow for in vitro metabolism studies of calcipotriol.

Signaling and Biological Activity

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA, modulating the transcription of genes involved in cell proliferation and differentiation.

This compound, along with other metabolites of calcipotriol, has a significantly lower affinity for the VDR, estimated to be over 100 times weaker than the parent compound.[3] This reduced binding affinity translates to a substantial decrease in biological activity, rendering the metabolites pharmacologically less significant in terms of therapeutic effect and systemic side effects like hypercalcemia.

Simplified VDR signaling pathway of calcipotriol and the role of this compound.

Conclusion

This compound is a transient, primary metabolite in the rapid metabolic cascade of calcipotriol. Its formation is a key step in the deactivation of the parent drug. While specific in vivo pharmacokinetic data for this compound is scarce, in vitro studies have elucidated its position in the metabolic pathway and confirmed its significantly reduced biological activity. For drug development professionals, the key takeaway is that the rapid conversion of calcipotriol to the less active this compound contributes to the favorable safety profile of topical calcipotriol, minimizing the risk of systemic side effects. Future research employing highly sensitive analytical methods may provide more detailed insights into the in vivo kinetics of this compound.

References

- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

GEN1046 (Acasunlimab): A Bispecific Antibody for Immuno-Oncology

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. pnas.org [pnas.org]

- 6. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acasunlimab, an Fc-inert PD-L1×4-1BB bispecific antibody, combined with PD-1 blockade potentiates antitumor immunity via complementary immune modulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II - PMC [pmc.ncbi.nlm.nih.gov]

MC 1046: A Technical Guide for Cell Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as Calcipotriol Impurity A, is a metabolite of the synthetic vitamin D3 analog, Calcipotriol (MC 903). As a member of the vitamin D analog family, this compound is implicated in the regulation of cell proliferation and differentiation through its interaction with the Vitamin D Receptor (VDR). While its parent compound, Calcipotriol, is a well-established therapeutic agent for psoriasis, the specific roles and potency of its metabolites, including this compound, are areas of ongoing research. This technical guide provides a comprehensive overview of this compound in the context of cell differentiation studies, summarizing available data, detailing experimental protocols, and visualizing key pathways to facilitate further investigation into its biological functions and therapeutic potential.

Core Concepts: Mechanism of Action

This compound, like other vitamin D analogs, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The canonical signaling pathway involves the binding of the ligand to the VDR in the cytoplasm, leading to a conformational change and heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating gene transcription to influence cellular processes such as differentiation.

Beyond this genomic pathway, rapid, non-genomic effects of vitamin D compounds have also been described, often involving the activation of intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways. These pathways can, in turn, influence the expression and activity of transcription factors involved in cell fate decisions.

Quantitative Data

This compound has been shown to be a significantly less potent inducer of cell differentiation compared to its parent compound, Calcipotriol. The available quantitative data is summarized below.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | U937 (human histiocytic lymphoma) | Biological Effect (differentiation) | >100 times weaker than Calcipotriol | [1] |

| Calcipotriol (MC 903) | U937 (human histiocytic lymphoma) | Inhibition of cell proliferation and DNA synthesis | Comparable to 1,25(OH)2D3 | [1] |

Signaling and Metabolic Pathways

Vitamin D Receptor (VDR) Signaling Pathway in Myeloid Cell Differentiation

The following diagram illustrates the general signaling cascade initiated by vitamin D analogs, leading to the differentiation of myeloid precursor cells.

Caption: VDR signaling pathway initiated by this compound.

Metabolic Pathway of Calcipotriol to this compound

This compound is a direct metabolite of Calcipotriol. The metabolic conversion involves the oxidation of the C-24 hydroxyl group.

Caption: Metabolic conversion of Calcipotriol to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of vitamin D analogs and cell differentiation, which can be adapted for investigating this compound.

Human Myeloid Leukemia Cell (HL-60) Differentiation Assay

This protocol is designed to assess the induction of granulocytic or monocytic differentiation in HL-60 cells.

a. Cell Culture and Seeding:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in suspension culture at a density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.

-

For differentiation experiments, seed cells at a density of 0.2 x 10^6 cells/mL in fresh medium.

b. Induction of Differentiation:

-

Prepare stock solutions of this compound in ethanol (B145695) or DMSO. Note that the compound may be unstable in solution and should be freshly prepared.[2]

-

Add this compound to the cell culture at various concentrations. Given its lower potency, a range of 10^-8 M to 10^-6 M may be appropriate to start, with a vehicle control (ethanol or DMSO).

-

Incubate the cells for 3 to 5 days.

c. Assessment of Differentiation:

-

Morphological Analysis:

-

Cytospin cells onto glass slides.

-

Stain with May-Grünwald-Giemsa stain.

-

Examine under a light microscope for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of segmented nuclei (granulocytic) or a more irregular cell shape (monocytic).

-

-

Nitroblue Tetrazolium (NBT) Reduction Assay:

-

This assay measures the production of superoxide, a characteristic of mature phagocytic cells.

-

Incubate cells with NBT solution (1 mg/mL in PBS) and phorbol (B1677699) 12-myristate 13-acetate (PMA) (200 ng/mL) for 25 minutes at 37°C.

-

Count the number of cells containing blue-black formazan (B1609692) deposits (NBT-positive cells) under a light microscope. An increase in the percentage of NBT-positive cells indicates functional differentiation.

-

-

Flow Cytometry for Surface Marker Expression:

-

Harvest cells and wash with PBS containing 1% BSA.

-

Incubate with fluorescently labeled monoclonal antibodies against cell surface markers of differentiation. For monocytic differentiation, use anti-CD11b and anti-CD14 antibodies. For granulocytic differentiation, use anti-CD11b and anti-CD15 antibodies.

-

Analyze the cells using a flow cytometer to quantify the percentage of cells expressing these markers.

-

Human Monocytic Leukemia Cell (U937) Differentiation Assay

This protocol is tailored for assessing monocytic differentiation in U937 cells.

a. Cell Culture and Seeding:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Maintain cells in suspension culture.

-

For experiments, seed cells at a density of 0.5 x 10^6 cells/mL.

b. Induction of Differentiation:

-

Treat cells with varying concentrations of this compound (e.g., 10^-8 M to 10^-6 M) and a vehicle control.

-

Incubate for 48 to 96 hours.

c. Assessment of Differentiation:

-

Cell Adherence:

-

Observe the culture flasks or plates under a microscope. Differentiated monocytic/macrophagic cells will become adherent to the plastic surface.

-

-

Phagocytosis Assay:

-

Incubate the treated cells with fluorescently labeled latex beads or opsonized zymosan particles for 1-2 hours.

-

Wash the cells to remove non-phagocytosed particles.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of phagocytic cells.

-

-

Flow Cytometry for Surface Marker Expression:

-

As described for HL-60 cells, stain with anti-CD11b and anti-CD14 antibodies and analyze by flow cytometry.

-

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound on cell differentiation.

Caption: Workflow for this compound cell differentiation studies.

Conclusion

This compound, a metabolite of Calcipotriol, demonstrates the capacity to influence cell differentiation, albeit with significantly lower potency than its parent compound. Its mechanism of action is presumed to be mediated through the Vitamin D Receptor, initiating a cascade of gene expression changes that drive cells towards a more mature phenotype. The provided protocols and conceptual frameworks offer a starting point for researchers to further elucidate the specific role of this compound in various cellular contexts. Future studies focusing on dose-response relationships, the identification of specific downstream gene targets, and its effects in combination with other differentiation-inducing agents will be crucial in fully understanding the biological significance and potential therapeutic applications of this vitamin D analog.

References

The Therapeutic Potential of MC 1046: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract